Trimethyl[(2-methylacryloyl)oxy]germane
Description
This compound features a germanium atom bonded to three methyl groups and a 2-methylacryloyloxy moiety. The 2-methylacryloyl group introduces α,β-unsaturated ester functionality, enhancing its reactivity in polymerization and conjugate addition reactions.
Properties
CAS No. |
398130-99-9 |
|---|---|
Molecular Formula |
C7H14GeO2 |
Molecular Weight |
202.81 g/mol |
IUPAC Name |
trimethylgermyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |
InChI Key |
DJMCFMCWEQIJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O[Ge](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced germane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methacryloyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-0°C.
Substitution: Nucleophiles such as amines or thiols; temperature range25-50°C.
Major Products Formed
Oxidation: Germane oxides.
Reduction: Reduced germane derivatives.
Substitution: Substituted germane compounds.
Scientific Research Applications
Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Trimethyl[(2-methylacryloyl)oxy]germane with structurally related organogermanium compounds:
Detailed Analysis
This compound vs. Benzoyltrimethylgermane
- Structural Differences : The acryloyloxy group in the former introduces an α,β-unsaturated ester, while the benzoyloxy group in the latter is aromatic.
- Reactivity : The acryloyl group enables Michael additions and radical polymerization, whereas the benzoyl group participates in electrophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., in , benzoyltrimethylgermane undergoes Rh-catalyzed transformations) .
- Applications : The acryloyl derivative is likely used in polymer coatings, while benzoyltrimethylgermane serves as a ligand or intermediate in synthetic chemistry.
This compound vs. (4-Chlorophenyl)trimethylgermane
- Electronic Effects : The electron-withdrawing chloro group on the aryl ring reduces germanium’s electrophilicity compared to the electron-deficient acryloyloxy group.
- Solubility : Both compounds are expected to be hydrophobic, but the acryloyl derivative may exhibit better miscibility in polar aprotic solvents due to its ester group .
This compound vs. Trimethylgermanium Chloride
- Functionality : The chloride in trimethylgermanium chloride makes it a superior leaving group, ideal for nucleophilic substitution. In contrast, the acryloyloxy group is tailored for addition reactions.
- Safety : Both compounds are moisture-sensitive, but the chloride’s higher volatility (boiling point 102°C) poses greater inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
